オレイン酸カリウム

概要

説明

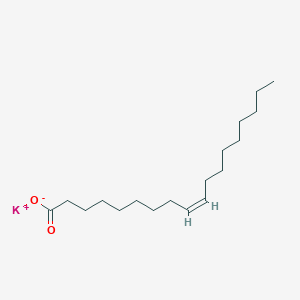

Potassium oleate, with the chemical formula C18H33KO2, is a potassium salt of oleic acid, a monounsaturated fatty acid. It is commonly used in various industrial applications such as soaps, detergents, and emulsifiers due to its surfactant properties, which make it effective in reducing surface tension and enhancing the cleaning ability of solutions . Potassium oleate is also utilized in the formulation of cosmetics, pharmaceuticals, and in the preparation of metal soaps .

科学的研究の応用

Potassium oleate has a wide range of scientific research applications:

Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a ligand in the preparation of nanorods.

Biology: Potassium oleate is used in cell culture media to study lipid metabolism and cellular uptake mechanisms.

作用機序

Target of Action

Potassium oleate, a salt of oleic acid, primarily targets the cell membranes of organisms. It is particularly effective against soft-bodied insects such as aphids, whiteflies, and mealybugs . In the realm of cosmetics and personal care products, potassium oleate acts as an emulsifier, preventing the ingredients in these products from separating into separate chemicals .

Mode of Action

The lipophilic carbon chains of the fatty acids in potassium oleate penetrate and disrupt the lipoprotein matrix of the insects’ cellular membranes . This membrane disruption leads to the evacuation of cellular contents, causing the cell to dehydrate and die . In cosmetic products, potassium oleate reduces the surface tension of a liquid, acting as a surfactant .

Biochemical Pathways

The biosynthesis of oleic acid, a component of potassium oleate, involves the action of the enzyme stearoyl-CoA 9-desaturase acting on stearoyl-CoA .

Result of Action

The primary result of potassium oleate’s action is the death of targeted cells, leading to the death of the organism. For example, in insects, this results in effective pest control . In cosmetic products, potassium oleate helps maintain the stability and consistency of the product .

Action Environment

Environmental factors can influence the action, efficacy, and stability of potassium oleate. For example, its effectiveness as an insecticide can vary depending on the insect species and stage of development . In addition, the degradation rate of potassium oleate in the environment can be influenced by factors such as soil composition and microbial activity .

生化学分析

Biochemical Properties

Potassium oleate interacts with various biomolecules in biochemical reactions. It acts as a surfactant, reducing the surface tension of a liquid, which prevents the ingredients in products from separating into separate chemicals . It also plays a role in the foaming and foam stabilization mechanisms in certain processes .

Cellular Effects

Potassium oleate has been shown to have bactericidal effects against various species, including Staphylococcus aureus and Escherichia coli . It also demonstrated the ability to remove significantly greater amounts of Staphylococcus aureus biofilm material than other substances . Furthermore, it maintained fibroblast viability, suggesting it might be useful for wound cleaning and peri-wound skin .

Molecular Mechanism

The molecular mechanism of action of potassium oleate involves its interaction with cell membranes. The lipophilic carbon chains of the fatty acids penetrate and disrupt the lipoprotein matrix of the insects’ cellular membranes. This membrane disruption leads to the evacuation of cellular contents, causing the cell to dehydrate and die .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium oleate can change over time. For instance, in the context of high ammonia natural rubber latex, potassium oleate acted as a colloid stabilizer, preventing the coalescence of rubber particles during freezing and thawing processes .

Metabolic Pathways

Potassium oleate is involved in various metabolic pathways. It plays a role in lipid metabolism, with its presence affecting the expression of programmed death ligand-1 (PD-L1), a pivotal immune checkpoint target in lung cancer cells and immune cells, as well as High Mobility Group Box 1 protein (HMGB1), suggesting a novel approach to modulating the immune response .

Transport and Distribution

Potassium oleate is transported and distributed within cells and tissues. It is known to be involved in the foaming and foam stabilization mechanisms, which could potentially influence its distribution within a system .

準備方法

Synthetic Routes and Reaction Conditions: Potassium oleate can be synthesized by reacting oleic acid with potassium hydroxide. One method involves preparing a solution of oleic acid at a concentration of 0.4 mol/L and a methanol solution of potassium hydroxide at the same concentration. Both solutions are pumped into a microchannel reactor at 65 degrees Celsius, where the reaction occurs within seconds. The product is then cooled, filtered, and dried to obtain potassium oleate with high purity .

Industrial Production Methods: In industrial settings, potassium oleate is often produced by saponification of animal or vegetable oils containing oleic acid. The process involves reacting pasty oleic acid with potassium hydroxide in a water phase to prepare a potassium oleate solution. This solution is then concentrated and dried to obtain solid powdery potassium oleate .

化学反応の分析

Types of Reactions: Potassium oleate undergoes various chemical reactions, including:

Oxidation: Potassium oleate can be oxidized to form different products depending on the conditions.

Reduction: It can be reduced under specific conditions to yield different compounds.

Substitution: Potassium oleate can participate in substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reactions with other metal salts can lead to the formation of different metal oleates.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives of oleic acid .

類似化合物との比較

- Potassium laurate

- Sodium dodecyl sulfate

- Sodium dodecylbenzenesulfonate

Comparison: Potassium oleate is unique due to its high foaming ability and stability in various applications. Compared to potassium laurate, sodium dodecyl sulfate, and sodium dodecylbenzenesulfonate, potassium oleate exhibits superior foaming and foam stabilization properties, making it highly effective in applications requiring stable foams .

特性

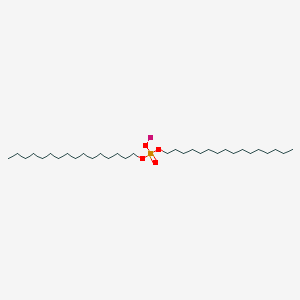

CAS番号 |

143-18-0 |

|---|---|

分子式 |

C18H33KO2 |

分子量 |

320.6 g/mol |

IUPAC名 |

potassium;octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1 |

InChIキー |

MLICVSDCCDDWMD-UHFFFAOYSA-M |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[K+] |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.[K] |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[K+] |

Color/Form |

YELLOWISH OR BROWNISH, SOFT MASS OR CRYSTALS BROWN SOLID OR LIQUID GRAY-TAN PASTE |

密度 |

greater than 1.1 at 68 °F (solid or liquid) (USCG, 1999) GREATER THAN 1.1 @ 20 °C |

引火点 |

140 °F CC |

melting_point |

Starts to decompose at approximately 428 °F (NTP, 1992) FREEZING POINT: 455-464 °F= 235-240 °C= 508-513 DEG K |

Key on ui other cas no. |

143-18-0 |

物理的記述 |

Potassium oleate appears as brown solid or clear to amber liquid with a soapy odor. Sinks and mixes slowly with water. (USCG, 1999) Dry Powder; Liquid; Other Solid Yellowish, brownish, or grey-tan solid or brown liquid; [HSDB] Brown solid or clear to amber liquid; [CAMEO] Beige powder; [MSDSonline] |

ピクトグラム |

Irritant |

溶解性 |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) 25 G/100 CC OF COLD WATER; SOL IN HOT WATER; 4.315 G/100 CC ALCOHOL @ 13.5 °C; 100 G/100 CC ALCOHOL @ 50 °C; 3.5 G/100 CC ETHER @ 35 °C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

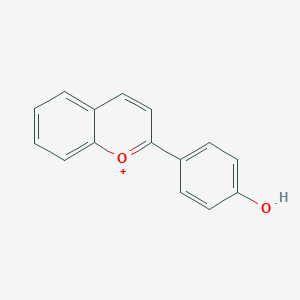

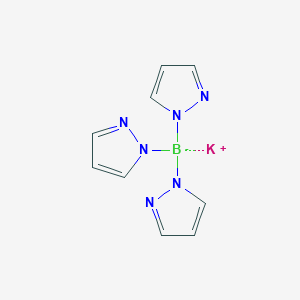

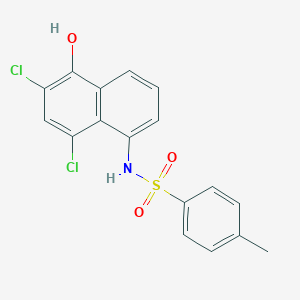

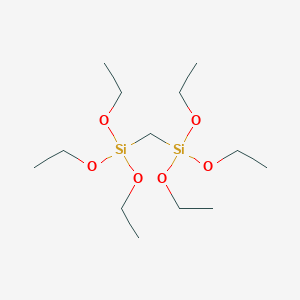

Feasible Synthetic Routes

ANone: Potassium oleate exhibits diverse interactions depending on the target and application. For example:

- In influenza viruses: Potassium oleate interacts directly with hemagglutinin (HA) proteins on the viral envelope, leading to viral inactivation. This electrical interaction proves more effective than the hydrophobic interaction of other surfactants like sodium lauryl ether sulfate (SLES) and sodium lauryl sulfate (SLS). []

- In bacteria: Potassium oleate demonstrates potent bactericidal activity against various bacteria, including Staphylococcus aureus and Escherichia coli. It effectively disrupts bacterial cell membranes, causing significant reductions in viability. []

- In chemical mechanical polishing: Potassium oleate acts as a corrosion inhibitor by adsorbing onto metal surfaces like copper, forming a protective passivation film. This inhibits excessive etching and promotes a smoother surface finish. [, ]

ANone: Potassium oleate is the potassium salt of oleic acid.

- Spectroscopic data: Fourier transform infrared (FTIR) spectroscopy reveals characteristic peaks associated with the carboxylate group and the carbon-carbon double bond present in the oleate molecule. [, , ]

ANone: Potassium oleate demonstrates versatility in its applications and performance under various conditions:

- Rubber Foam Production: In the Dunlop method, varying potassium oleate concentrations significantly influence the density and compression properties of the resulting natural rubber foam. []

- Calcium Carbonate Formation: Potassium oleate acts as a surface-active agent, influencing the nucleation and growth of calcium carbonate crystals. Its presence, along with sodium polyacrylate (NaPAA), reduces particle size in bulk solutions and affects crystal structure and morphology both in bulk and on hard surfaces. []

- Lyotropic Liquid Crystals: Potassium oleate forms various lyotropic liquid crystalline mesophases in aqueous systems, with the phase behavior influenced by temperature, water content, and the presence of co-surfactants like decanol. [, , , ]

- Microemulsion Formation: Potassium oleate acts as a surfactant in microemulsions, stabilizing the oil and water interface. Its combination with a non-ionic surfactant (Tween-20) and a co-surfactant (di-ethylene glycol) broadens the range of stable microemulsion formation. []

- Control of Fire Ants: Potassium oleate exhibits insecticidal properties against fire ants (Solenopsis invicta), with its effectiveness influenced by concentration, temperature, and contact time. []

- Chrysanthemum Cuttings: Dipping chrysanthemum cuttings in potassium oleate solution before planting does not effectively control two-spotted spider mites (Tetranychus urticae). []

A: While computational studies specifically focusing on potassium oleate are limited in the provided research, the field of computational chemistry offers valuable tools for investigating its properties and interactions. Molecular dynamics simulations can provide insights into the self-assembly behavior of potassium oleate in solution, particularly in the formation of micelles and other supramolecular structures. [, ]

ANone: The structure of potassium oleate, with its long hydrophobic tail (oleic acid chain) and hydrophilic head (potassium carboxylate), directly influences its properties:

ANone: Potassium oleate generally exhibits good stability under appropriate storage conditions:

ANone: Yes, several alternatives and substitutes exist for potassium oleate, each with its own set of advantages and disadvantages:

- Other Fatty Acid Salts: Sodium laurate and potassium caprate are examples of fatty acid salts with insecticidal properties, though their efficacy can vary compared to potassium oleate. []

ANone: Research on potassium oleate benefits from a range of tools and resources:

- Microscopy Techniques: Electron microscopy, including cryo-TEM, allows visualization of potassium oleate aggregates, revealing their size, shape, and internal structure. [, , , ]

- Scattering Techniques: Small-angle neutron scattering (SANS) provides information about the size, shape, and interactions of potassium oleate micelles in solution. [, , , ]

- Spectroscopy: FTIR spectroscopy helps characterize the chemical structure and interactions of potassium oleate molecules. [, , ]

ANone: Potassium oleate has a long history of use, with its early applications primarily focusing on its soap-like properties. Over time, research has expanded to explore its role in various fields:

- Mid-20th Century: Research focused on understanding its physicochemical properties, such as its ability to form liquid crystals and microemulsions. [, ]

- Recent Developments: Potassium oleate has gained attention for its potential in drug delivery, antimicrobial applications, and as a green alternative to synthetic surfactants. []

ANone: Research on potassium oleate bridges various disciplines, fostering collaboration and innovation:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。